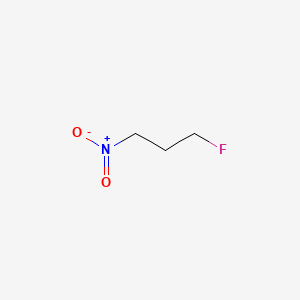3-Fluoro-1-nitropropane
CAS No.: 462-24-8
Cat. No.: VC4101982
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 462-24-8 |
|---|---|
| Molecular Formula | C3H6FNO2 |
| Molecular Weight | 107.08 g/mol |
| IUPAC Name | 1-fluoro-3-nitropropane |
| Standard InChI | InChI=1S/C3H6FNO2/c4-2-1-3-5(6)7/h1-3H2 |
| Standard InChI Key | VTLREOOVLIJFTN-UHFFFAOYSA-N |
| SMILES | C(C[N+](=O)[O-])CF |
| Canonical SMILES | C(C[N+](=O)[O-])CF |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Fluoro-1-nitropropane features a linear three-carbon chain with a fluorine atom at the terminal carbon (C3) and a nitro group at the primary carbon (C1). The molecular formula C₃H₆FNO₂ corresponds to a molar mass of 123.09 g/mol . Its SMILES notation (C(CN+[O-])CF) and InChIKey (VTLREOOVLIJFTN-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . The nitro group adopts a planar geometry due to resonance stabilization, while the fluorine atom introduces electronegativity-driven polarization in the C-F bond.
Predicted Physicochemical Parameters
Although experimental data on bulk properties like density or boiling point are absent, computational models offer insights into its gas-phase behavior. Collision cross-section (CCS) predictions for various adducts, derived from ion mobility spectrometry simulations, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 108.04553 | 114.2 |
| [M+Na]+ | 130.02747 | 125.2 |
| [M-H]- | 106.03097 | 114.0 |
| [M+Na-2H]- | 128.01292 | 118.4 |
These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions . Comparative analysis with 1-nitropropane (C₃H₇NO₂), a structurally similar compound, reveals that fluorination reduces molecular symmetry and increases polarity, which could influence solubility and reactivity .
Synthesis and Reactivity
Reactivity Patterns
The nitro group in 3-fluoro-1-nitropropane is expected to participate in reduction reactions, forming amines under catalytic hydrogenation. Additionally, the fluorine atom may undergo nucleophilic substitution, albeit less readily than chlorine or iodine due to the strength of the C-F bond. In a patented process, 3-chloro-1-nitropropane undergoes cyclization with bases like K₂CO₃ in dimethyl sulfoxide to yield nitrocyclopropane . If 3-fluoro-1-nitropropane exhibits similar reactivity, it could serve as a precursor to fluorinated cyclopropane derivatives, though steric and electronic effects of fluorine might alter reaction kinetics .
Analytical Characterization
Spectroscopic Predictions
While experimental spectra are unavailable, computational tools predict characteristic signals:
-
¹H NMR: A triplet for the C3 fluorine-coupled CH₂ group (~4.5 ppm) and a multiplet for the C2 protons adjacent to the nitro group (~3.8 ppm).
-
¹³C NMR: A deshielded signal for C1 (nitro-bearing carbon) near 75 ppm and a CF carbon signal at ~85 ppm .
-
IR: Strong absorptions at ~1540 cm⁻¹ (asymmetric NO₂ stretch) and ~1100 cm⁻¹ (C-F stretch) .
Mass Spectrometric Fragmentation
The molecular ion ([M]⁺) at m/z 107.0377 is predicted to fragment via loss of NO₂ (46 Da) or HF (20 Da), yielding ions at m/z 61 and 87, respectively . Sodium adducts ([M+Na]+) dominate in positive-ion mode, consistent with nitro compounds’ affinity for alkali metal ions .
Comparative Analysis with Related Nitroalkanes
1-Nitropropane vs. 3-Fluoro-1-nitropropane
The table below contrasts key properties of these structurally related compounds:
Fluorination increases molar mass and lipophilicity (LogP), which could enhance blood-brain barrier permeability in pharmacological contexts .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume